molecular formula C22H23N3O4 B11006573 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11006573
M. Wt: 393.4 g/mol
InChI Key: KQJIATDEOVTSBX-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound that features a benzofuran moiety and a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring would yield benzofuranones, while reduction of the quinazolinone ring would yield dihydroquinazolinones.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)acrylic acid: Shares the benzofuran moiety but differs in the functional groups attached.

    1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Contains a benzodioxin ring instead of a benzofuran ring.

Uniqueness

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is unique due to its combination of benzofuran and quinazolinone structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]propanamide

InChI

InChI=1S/C22H23N3O4/c1-28-11-9-25-14-23-19-5-4-17(13-18(19)22(25)27)24-21(26)7-3-15-2-6-20-16(12-15)8-10-29-20/h2,4-6,12-14H,3,7-11H2,1H3,(H,24,26)

InChI Key

KQJIATDEOVTSBX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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